2-Amino-2-(2-fluorophenyl)ethan-1-ol hydrochloride
Overview
Description
“2-Amino-2-(2-fluorophenyl)ethan-1-ol hydrochloride” is a chemical compound with the molecular formula C8H11ClFNO . It is a powder at room temperature .
Molecular Structure Analysis
The InChI code for “2-Amino-2-(2-fluorophenyl)ethan-1-ol hydrochloride” is 1S/C8H10FNO.ClH/c9-7-4-2-1-3-6(7)8(10)5-11;/h1-4,8,11H,5,10H2;1H . This code provides a specific textual representation of the molecule’s structure.Physical And Chemical Properties Analysis
“2-Amino-2-(2-fluorophenyl)ethan-1-ol hydrochloride” is a powder at room temperature . Its molecular weight is 191.63 g/mol .Scientific Research Applications
Fluorescence Studies and Biological Applications
The research applications of 2-Amino-2-(2-fluorophenyl)ethan-1-ol hydrochloride are diverse, focusing primarily on its use in fluorescence studies and its potential in biological applications. This compound, due to its structural properties, plays a significant role in various scientific investigations, excluding considerations related to drug use, dosages, and side effects. Here are detailed insights based on recent scientific research:
Synthesis and Luminescence Properties : A study highlighted the synthesis and fluorescence behavior of N-aryl-2-aminoquinolines, derived from reactions involving compounds like 2-Amino-2-(2-fluorophenyl)ethan-1-ol hydrochloride. These compounds exhibit significant fluorescence quenching due to hydrogen bonding and the presence of substituent groups, indicating their potential in luminescence-based applications (Hisham et al., 2019).
Enantioselective Synthesis : Research on the enantioselective addition of phenyl carbamate to meso-epoxides, involving derivatives of 2-Amino-2-(2-fluorophenyl)ethan-1-ol hydrochloride, demonstrated efficient production of protected trans-1,2-amino alcohols. This process is crucial for generating enantiopure compounds in pharmaceutical synthesis, showing the compound's relevance in medicinal chemistry (Birrell & Jacobsen, 2013).
Antimicrobial Activity : The creation of novel Schiff bases using 2-Amino-5-(3-fluoro-4-methoxyphenyl)thiophene-3-carbonitrile, a closely related compound, for antimicrobial screenings indicates the role of fluorophenyl derivatives in developing new antimicrobial agents. This study underscores the potential biological applications of fluorophenyl compounds in treating infections (Puthran et al., 2019).
Fluorescent Probes for pH Measurement : Derivatives based on the fluorophenyl structure have been utilized to create pH-sensitive fluorescent probes. These probes are designed for measuring intracellular pH, demonstrating the compound's utility in biological research and diagnostic applications (Rhee et al., 1995).
Safety And Hazards
The compound is labeled with the GHS07 pictogram, indicating that it can be harmful if swallowed, causes skin irritation, causes serious eye irritation, and may cause respiratory irritation . Precautionary measures include avoiding breathing dust/fume/gas/mist/vapors/spray and washing hands thoroughly after handling .
properties
IUPAC Name |
2-amino-2-(2-fluorophenyl)ethanol;hydrochloride | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H10FNO.ClH/c9-7-4-2-1-3-6(7)8(10)5-11;/h1-4,8,11H,5,10H2;1H | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
FHUUTFIWBXUNPK-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C(=C1)C(CO)N)F.Cl | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H11ClFNO | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
191.63 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
2-Amino-2-(2-fluorophenyl)ethan-1-ol hydrochloride |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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